molecular formula C21H26N2O5S B285259 N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide

N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide

Cat. No. B285259
M. Wt: 418.5 g/mol
InChI Key: VEZIDJIRNXBAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide, also known as NSC-39860, is a synthetic compound that has been studied extensively in the field of cancer research. This compound has been shown to have potential therapeutic effects in the treatment of various types of cancer, including lung, breast, and colon cancer.

Mechanism of Action

N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in maintaining the pH balance of cancer cells and is necessary for their survival. Inhibiting the activity of CAIX leads to a decrease in the pH of cancer cells, which in turn leads to their death.
Biochemical and Physiological Effects:
N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to decrease the pH of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. In addition, N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide is its reproducible synthesis method, which allows for large-scale production of the compound. In addition, N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide has been found to have low toxicity in normal cells, making it a safe candidate for cancer treatment. However, one limitation of N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide is its specificity for CAIX, which limits its potential use in the treatment of cancers that do not overexpress this enzyme.

Future Directions

There are several future directions for research on N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide. One area of research could focus on developing analogs of N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide that have increased specificity for other targets in cancer cells. Another area of research could focus on developing combination therapies that use N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide in conjunction with other cancer treatments to enhance their efficacy. Finally, future research could focus on developing new methods for delivering N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide to cancer cells, such as nanoparticles or targeted drug delivery systems.

Synthesis Methods

The synthesis of N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide involves the reaction of 2-methoxy-5-nitrobenzamide with cyclohexylamine and 4-methoxyaniline in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide. This synthesis method has been reported in several research articles and has been found to be reproducible.

Scientific Research Applications

N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide has been extensively studied for its potential therapeutic effects in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. In addition, N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.

properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C21H26N2O5S/c1-27-17-10-8-16(9-11-17)23-29(25,26)18-12-13-20(28-2)19(14-18)21(24)22-15-6-4-3-5-7-15/h8-15,23H,3-7H2,1-2H3,(H,22,24)

InChI Key

VEZIDJIRNXBAGH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCCC3

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCCC3

Origin of Product

United States

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